molecular formula C7H13NO B1267023 1-Azabicyclo[2.2.2]octan-4-ol CAS No. 26458-74-2

1-Azabicyclo[2.2.2]octan-4-ol

Cat. No.: B1267023
CAS No.: 26458-74-2
M. Wt: 127.18 g/mol
InChI Key: RQRSQXFVRUWISR-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-4-ol, also known as quinuclidin-4-ol, is a bicyclic amine with the molecular formula C₇H₁₃NO and a molecular weight of 127.1842 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework. The presence of a hydroxyl group at the fourth position further distinguishes this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Azabicyclo[2.2.2]octan-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a nucleophilic catalyst in organic synthesis, facilitating reactions such as the Morita–Baylis–Hillman reaction . The compound’s interaction with enzymes often involves the formation of transient covalent bonds, which can alter the enzyme’s activity. For instance, this compound has been shown to interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling . Additionally, this compound has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, where the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition results in prolonged cholinergic signaling, which can have various physiological effects. Additionally, this compound can modulate other enzymes and receptors, leading to changes in cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by increasing cholinergic signaling . At higher doses, it can lead to toxic effects, including convulsions and respiratory distress . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacological profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its lipophilicity and affinity for various cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biochemical and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octan-4-ol can be synthesized through various methods. One common approach involves the reduction of quinuclidin-4-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of quinuclidin-4-one. This process is carried out in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinuclidin-4-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to quinuclidine using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the fourth position. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRSQXFVRUWISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181050
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26458-74-2
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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